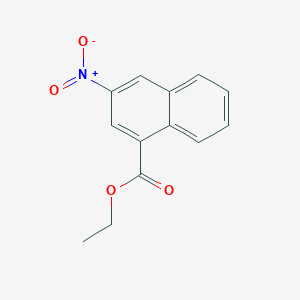

Ethyl 3-nitro-1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-nitro-1-naphthoate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

Under basic conditions, ethyl 3-nitro-1-naphthoate undergoes hydrolysis to form 3-nitro-1-naphthoic acid and ethanol. This reaction is catalyzed by aqueous sodium hydroxide or other strong bases, with typical yields exceeding 90%. The mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl, followed by elimination of the ethoxide group.

Conditions :

-

Reflux in aqueous NaOH (1–2 M)

-

Temperature: 80–100°C

-

Time: 2–4 hours

Applications :

-

Provides access to 3-nitro-1-naphthoic acid, a precursor for further functionalization (e.g., amidation, halogenation) .

Reduction of the Nitro Group

The nitro group in this compound is reduced to an amine under various conditions, enabling the synthesis of 3-amino-1-naphthoate derivatives.

Catalytic Hydrogenation

-

Reagents : H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst

-

Conditions : Room temperature, 6–12 hours

-

Yield : 70–85%

-

Product : Ethyl 3-amino-1-naphthoate

Chemical Reduction

-

Reagents : NaBH₄/CuCl₂ or LiAlH₄/AlCl₃

-

Conditions :

Mechanism :

The nitro group undergoes a six-electron reduction via intermediates (nitroso → hydroxylamine → amine).

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the naphthalene ring for substitution at positions ortho and para to itself.

Halogenation

-

Reagents : N-bromosuccinimide (NBS) or Cl₂

-

Conditions :

Cyanation

Key Transformations

Mechanistic Insights

-

Nitro Group Effects : The -NO₂ group enhances electrophilicity at the 4-position of the naphthalene ring, directing substitutions and facilitating reductions .

-

Steric Considerations : The ester group at position 1 influences regioselectivity in cyclization reactions .

This compound’s versatility in hydrolysis, reduction, and substitution reactions underscores its utility in synthesizing complex aromatic systems. Its compatibility with diverse reagents and conditions makes it indispensable in medicinal chemistry and materials research.

Propriétés

Formule moléculaire |

C13H11NO4 |

|---|---|

Poids moléculaire |

245.23 g/mol |

Nom IUPAC |

ethyl 3-nitronaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)12-8-10(14(16)17)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 |

Clé InChI |

KIYRVIZLFQWWMR-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.